
1,1':4',1'':3'',1''':4''',1''''-Quinquephenyl, 5''-(4-biphenylyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is a complex organic compound with a highly conjugated structure. This compound is known for its unique properties, making it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
科学研究应用
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological macromolecules.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
作用机制
Target of Action
It has been suggested that it may have potential anticancer properties by targeting dna .
Mode of Action
It is used in the synthesis of two-dimensional covalent organic frameworks
Biochemical Pathways
It is used in the synthesis of porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .
Result of Action
It is used in the fabrication of high-efficiency organic light-emitting diodes (oleds) .
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-biphenylyl)benzene can be influenced by environmental factors. For instance, the synthesis of a two-dimensional covalent organic framework from this compound under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- typically involves multiple steps of coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
相似化合物的比较
Similar Compounds
1,1’4’,1’‘4’‘,1’‘’4’‘’,1’‘’'-Quinquephenyl: Similar in structure but lacks the biphenyl substituent.
1,3,5-Tris [4-amino (1,1-biphenyl-4-yl)]benzene: Another complex aromatic compound with different substituents.
5’‘- (3’,5’-diformyl- [1,1’-biphenyl]-4-yl)- [1,1’4’,1’‘3’‘,1’‘’4’‘’,1’‘’‘-quinquephenyl]-3,3’‘’‘,5,5’‘’'-tetracarbaldehyde: A derivative with additional formyl groups.
Uniqueness
1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
属性
IUPAC Name |
1,3,5-tris(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSTFBKPNZCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-64-3 |
Source


|
| Record name | NSC30664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
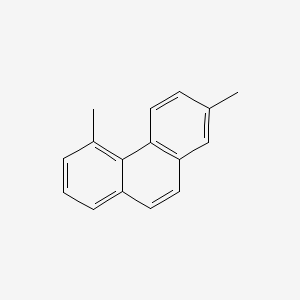

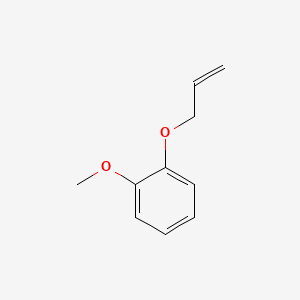
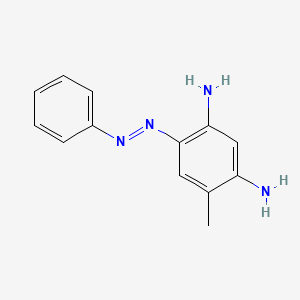

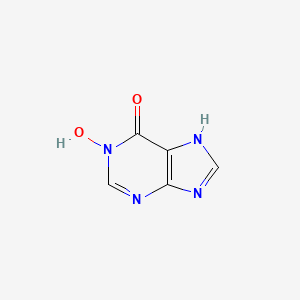
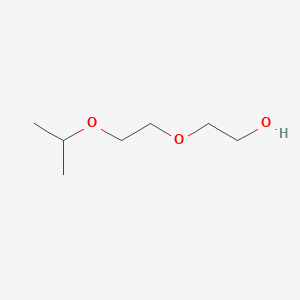

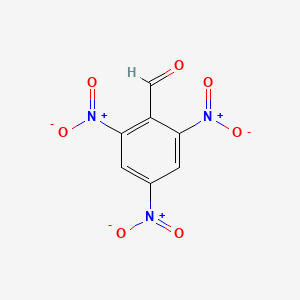
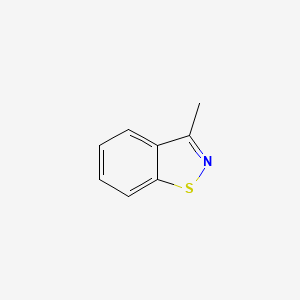
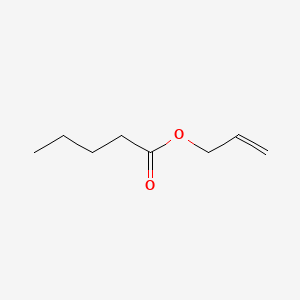
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)
![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)

